2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde
Overview
Description
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2. It is a derivative of isonicotinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trifluoromethyl group and the hydrogen atom at the 2-position is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the isonicotinaldehyde backbone. One common method involves the following steps:
Starting Material: Isonicotinaldehyde is used as the starting material.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group can be introduced using a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like sodium tungstate (Na2WO4).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or acetic anhydride (Ac2O) for acetylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid.
Reduction: 2-Hydroxy-6-(trifluoromethyl)isonicotinalcohol.
Substitution: 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde or 2-Acetoxy-6-(trifluoromethyl)isonicotinaldehyde
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylisonicotinaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Hydroxy-6-chloroisonicotinaldehyde: Similar structure but with a chloro group instead of a trifluoromethyl group.
2-Hydroxy-6-bromoisonicotinaldehyde: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness
2-Hydroxy-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)2-6(13)11-5/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQMBDQSMKUTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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